molecular formula C17H20N2O3 B5330195 2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide

2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B5330195
M. Wt: 300.35 g/mol
InChI Key: ZYPRPOBUSUPSPM-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C17H20N2O3

Properties

IUPAC Name

2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-21-13-6-7-14(15(11-13)22-5-2)17(20)19-16-10-12(3)8-9-18-16/h6-11H,4-5H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPRPOBUSUPSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NC2=NC=CC(=C2)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

For large-scale production, the process may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diethoxy-N-(4-pyridin-2-yl)benzamide
  • 2,4-diethoxy-N-(4-methylpyridin-3-yl)benzamide
  • 2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide

Uniqueness

This compound is unique due to the presence of both ethoxy and 4-methylpyridin-2-yl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

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